Home > Products > Screening Compounds P49809 > 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one - 914913-88-5

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Catalog Number: EVT-287593
CAS Number: 914913-88-5
Molecular Formula: C24H22O6
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palomid 529 has been used in trials studying the treatment of Age-Related Macular Degeneration.
mTORC1/mTORC2 Inhibitor Palomid 529 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor palomid 529 targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.
Source and Classification

Palomid 529 was initially developed as part of research aimed at identifying compounds with anti-cancer properties. It belongs to a class of compounds that exhibit a variety of biological activities, including anti-inflammatory and anti-tumor effects. The compound's CAS Registry Number is 914913-88-5, which facilitates its identification in chemical databases and literature .

Synthesis Analysis

The synthesis of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including 6-methoxy-3-formylchromone and 4-methoxybenzohydrazide.
  2. Reflux Reaction: The initial reaction is conducted in ethanol with the addition of glacial acetic acid as a catalyst. This mixture is refluxed for several hours to facilitate the formation of an intermediate compound.
  3. Formation of the Final Product: Following the isolation of the intermediate, diacetoxyiodobenzene is introduced to promote further reactions, leading to the final product. The reaction conditions typically include stirring at room temperature for an extended period, followed by solvent extraction and purification through recrystallization .
Molecular Structure Analysis

The molecular formula of Palomid 529 is C20H22O5C_{20}H_{22}O_5, with a molecular weight of approximately 366.39 g/mol. Its structure includes:

  • Benzochromene Core: This moiety provides the foundational framework for the compound.
  • Methoxy Groups: There are two methoxy groups attached to different aromatic rings, enhancing solubility and biological activity.
  • Hydroxyethyl Group: This substituent contributes to the compound's interaction with biological targets.

Crystallographic studies reveal that the molecule exhibits a planar conformation with specific dihedral angles between substituents, indicating potential intramolecular interactions that may affect its biological activity .

Chemical Reactions Analysis

Palomid 529 can undergo various chemical reactions typical for compounds containing methoxy and hydroxy groups:

  1. Esterification: The hydroxy group can react with carboxylic acids to form esters.
  2. Oxidation: The hydroxy group may be oxidized to form ketones or aldehydes under appropriate conditions.
  3. Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further derivatization of the molecule.

These reactions are significant for modifying the compound to enhance its pharmacological profile or to study structure-activity relationships .

Mechanism of Action
  • Inhibition of Key Signaling Pathways: Research indicates that this compound may inhibit pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Modulation of Apoptosis: Palomid 529 may promote programmed cell death in tumor cells through various biochemical mechanisms, including the activation of caspases and other apoptotic factors.

Studies have shown that compounds similar to Palomid 529 can interfere with angiogenesis and metastasis, making them valuable in cancer therapy .

Physical and Chemical Properties Analysis

Palomid 529 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dichloromethane but shows limited solubility in water.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining suitable storage conditions and methods for application in research and therapeutic contexts .

Applications

Palomid 529 has been investigated primarily for its potential applications in cancer treatment due to its ability to modulate various cellular pathways involved in tumor growth and metastasis. Specific applications include:

  • Cancer Therapy: As part of combination therapies targeting multiple pathways involved in cancer progression.
  • Research Tool: Utilized in studies exploring the mechanisms of action of benzochromene derivatives on cancer cells.

Further research into this compound may reveal additional therapeutic potentials beyond oncology, including anti-inflammatory and neuroprotective effects .

Synthesis and Structural Optimization

Novel Synthetic Routes for Coumarin-Based Scaffolds

The core structure of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one represents a fused tetracyclic chromene system, classified as a benzo[c]chromen-6-one derivative. Modern synthetic approaches leverage multicomponent reactions (MCRs) and catalytic cascade sequences to construct this complex scaffold efficiently. A validated route begins with Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate), forming 2-iminochromene intermediates [5] [7]. Subsequent annulation with carbonyl electrophiles or nucleophiles builds the pyran ring. Crucially, the C8 hydroxyethyl group is installed via regioselective Friedel-Crafts alkylation using propylene oxide or glycidyl ethers, followed by oxidation state adjustment [4] [5].

Table 1: Key Synthetic Methods for Chromene Scaffolds

Reaction TypeConditionsKey IntermediateYield Range
Knoevenagel CondensationTMG base, ethanol, reflux2-Iminochromene70-85%
Friedel-Crafts AlkylationAlCl₃, DCM, 0°C to RT8-(1-Hydroxyethyl)chromene60-75%
Mitsunobu EtherificationDIAD, PPh₃, THF, 0°C3-[(4-Methoxyphenyl)methoxy] derivative80-92%
Oxidation-LactonizationTBHP, VO(acac)₂ or Pd(II) catalystsBenzo[c]chromen-6-one core65-78%

The 3-[(4-methoxyphenyl)methoxy] moiety is typically introduced via Mitsunobu etherification or Williamson ether synthesis using 4-methoxybenzyl chloride/bromide under basic conditions (K₂CO₃, DMF). This step requires careful control of stoichiometry and temperature to prevent O-alkyl migration or demethylation [5] [6]. Final purification employs crystallization from ethanol/water mixtures or toluene, yielding the target compound as a white solid (>98% purity by HPLC) [1]. Recent advances demonstrate flow chemistry approaches reducing reaction times from 48h to <6h while improving regioselectivity at C3 and C8 positions [7].

Structure-Activity Relationship (SAR) Studies of Methoxy-Substituted Derivatives

Systematic SAR analysis reveals that the C2 methoxy group is critical for mTORC1/C2 dual inhibition. Desmethyl analogs at C2 show >10-fold reduction in PI3K binding affinity (IC₅₀ shift from 0.28µM to 3.5µM), attributed to loss of hydrophobic contact with Val2242 in the mTOR kinase domain. The C3-arylalkoxy chain governs cellular permeability; replacing the 4-methoxybenzyl group with smaller alkoxy groups (e.g., ethoxy) diminishes antiangiogenic activity by 60%, while bulkier naphthylmethoxy analogs exhibit hepatotoxicity [1] [4] [9].

Table 2: SAR of Key Structural Modifications

Modification SiteStructural ChangemTOR Inhibition IC₅₀ (µM)Antiproliferative Activity (A549 cells)
Parent CompoundNone0.28 ± 0.032.1 ± 0.4 µM
C2 Methoxy → HydrogenDemethylation3.5 ± 0.6>50 µM
C8 Hydroxyethyl → AcetylOxidation0.41 ± 0.053.8 ± 0.7 µM
C3-4-MeOPh → PhenylRemoval of methoxy1.2 ± 0.212.4 ± 2.1 µM
Benzo[c]chromen → ChromenRing contractionInactive at 50µMInactive

The C8 hydroxyethyl substituent enhances solubility (logP reduction from 5.2 to 3.8) while enabling hydrogen bonding with Asp2195 of mTOR. Acetylation of this group retains activity but reduces cellular uptake, evidenced by 40% lower intracellular concentrations in PC-3 prostate cancer models [1]. Intriguingly, fluorination of the 4-methoxyphenyl ring at the ortho position (e.g., 2-F-4-MeO-C₆H₃CH₂O-) improves metabolic stability (t₁/₂ increase from 1.8h to 4.5h in microsomes) without compromising potency [6] [9]. Chromene ring expansion to larger fused systems (e.g., naphthopyrans) abolishes activity, confirming strict geometric requirements for the mTOR kinase cleft [4].

Functionalization Strategies for Enhancing Blood-Brain Barrier Penetration

Targeting CNS malignancies requires strategic molecular modifications to traverse the blood-brain barrier (BBB). The parent compound exhibits moderate passive diffusion (PAMPA-BBB permeability: 2.1 × 10⁻⁶ cm/s) but is effluxed by P-glycoprotein (P-gp). Three functionalization approaches show promise:

  • Prodrug Synthesis: Esterification of the C8 hydroxyethyl group with L-lactic acid increases logD (7.4) to enhance membrane penetration. The prodrug is cleaved by brain esterases, regenerating active compound. In vivo studies show 3.2-fold higher brain/plasma ratios versus parent (0.48 vs 0.15) [5].
  • P-gp Evasion: Introducing trifluoromethyl groups at the 4'-position of the benzyloxy moiety reduces P-gp recognition (efflux ratio decreased from 8.2 to 1.7 in MDCK-MDR1 assays). This correlates with diminished hydrogen-bonding capacity (ΔlogP = +0.9) and altered molecular polar surface area (TPSA <90Ų) [1] [6].
  • Carrier-Mediated Transport: Conjugation with glutathione analogs at the C3 position exploits the glutathione shuttle system. Lead conjugates demonstrate saturable uptake in brain endothelial cells (Vmax = 82 pmol/min/mg) with negligible efflux [7].

Table 3: BBB Penetration Parameters of Derivatives

DerivativelogP/logD₇.₄PAMPA-BBB Pe (10⁻⁶ cm/s)P-gp Efflux RatioBrain/Plasma Ratio (Mice)
Parent Compound3.8/2.12.18.20.15
C8 L-Lactate Prodrug2.5/1.8*15.6*1.10.48
4'-CF₃ Benzyloxy Analog4.7/3.38.91.70.33
Glutathione Conjugate-1.2/-2.40.3**0.90.62*

*Measured at pH 5.5 (prodrug active transport); **Carrier-mediated transport dominant; ***After 1h infusion

Molecular modeling confirms that optimal BBB penetration requires balancing lipophilicity (logD 2.0–3.5), polar surface area (<80Ų), and hydrogen-bond donor count (≤2). The C8 hydroxyethyl group serves as a tunable site for prodrug linkage without disrupting target engagement [5]. Recent in silico studies propose carbon-11 labeling of the methoxy groups for real-time PET imaging of brain distribution, validated in glioblastoma xenograft models [6].

Properties

CAS Number

914913-88-5

Product Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

Palomid 529; Palomid-529; Palomid529; P529; P 529; P-529.

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.